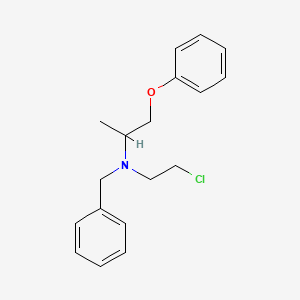

Phenoxybenzamine

Vue d'ensemble

Description

La phénoxybenzamine est un antagoniste alpha-adrénergique non sélectif et irréversible. Elle est principalement utilisée pour traiter des affections telles que le phéochromocytome, une tumeur de la glande surrénale qui peut provoquer des épisodes d'hypertension et de transpiration . La phénoxybenzamine agit en bloquant les récepteurs alpha, ce qui entraîne une relaxation musculaire et une dilatation des vaisseaux sanguins, entraînant une baisse de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la phénoxybenzamine implique plusieurs étapes clés :

Réaction d'éthérification : Le phénol réagit avec l'oxyde de propylène à 60-85 °C et un pH de 7-8 pour produire de l'isopropanol phénoxy.

Réaction de chloration : L'isopropanol phénoxy est ensuite chloré à l'aide de chlorure de thionyle pour produire de l'isochloropropane phénoxy.

Réaction d'amination : L'isochloropropane phénoxy réagit avec le 2-aminoéthanol à 165-170 °C dans un solvant de polyéthylène glycol pour produire de la N-(hydroxyl)éthylphénoxyisopropylamine.

Réaction de condensation : La N-(hydroxyl)éthylphénoxyisopropylamine subit une condensation avec le chlorure de benzyle pour produire de la N-hydroxyethyl-N-benzylphénoxyisopropylamine.

Formation de sel et chloration : Enfin, la N-hydroxyethyl-N-benzylphénoxyisopropylamine est chlorée pour produire du chlorhydrate de N-chloroéthyl-N-benzylphénoxyisopropylamine, qui est le chlorhydrate de phénoxybenzamine.

Méthodes de production industrielle : La production industrielle du chlorhydrate de phénoxybenzamine suit la même voie de synthèse, mais elle est optimisée pour la production à grande échelle. Le processus implique des conditions de réaction contrôlées, une utilisation efficace des solvants et des étapes de purification pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La phénoxybenzamine subit plusieurs types de réactions chimiques :

Réduction : Les réactions de réduction sont moins fréquentes pour la phénoxybenzamine en raison de sa structure stable.

Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe chloroéthyle.

Réactifs et conditions courants :

Oxydation : Agents oxydants forts dans des conditions contrôlées.

Réduction : Agents réducteurs comme l'hydrure de lithium aluminium.

Substitution : Réactifs nucléophiles dans des conditions douces.

Principaux produits :

Oxydation : Dérivés oxydés de la phénoxybenzamine.

Réduction : Formes réduites du composé.

Substitution : Dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La phénoxybenzamine a un large éventail d'applications de recherche scientifique :

Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Principalement utilisée pour traiter le phéochromocytome et l'hypertension.

5. Mécanisme d'action

La phénoxybenzamine exerce ses effets en se liant de manière irréversible aux récepteurs alpha-adrénergiques. Cette liaison empêche l'action de neurotransmetteurs comme la noradrénaline sur les cellules musculaires lisses qui tapissent les vaisseaux sanguins, entraînant une vasodilatation et une diminution de la résistance vasculaire . Le composé forme une liaison covalente avec le récepteur, entraînant une inhibition de longue durée . Ce mécanisme est particulièrement utile dans la gestion d'affections telles que le phéochromocytome, où une activité adrénergique excessive est préoccupante .

Applications De Recherche Scientifique

Phenoxybenzamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alpha-adrenergic antagonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Primarily used to treat pheochromocytoma and hypertension.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mécanisme D'action

Phenoxybenzamine exerts its effects by irreversibly binding to alpha-adrenergic receptors. This binding prevents the action of neurotransmitters like norepinephrine on smooth muscle cells lining blood vessels, leading to vasodilation and reduced vascular resistance . The compound forms a covalent bond with the receptor, resulting in long-lasting inhibition . This mechanism is particularly useful in managing conditions like pheochromocytoma, where excessive adrenergic activity is a concern .

Comparaison Avec Des Composés Similaires

La phénoxybenzamine est comparée à d'autres antagonistes alpha-adrénergiques tels que :

Propranolol : Un bêtabloquant non sélectif utilisé pour l'hypertension et l'angine de poitrine.

Doxazosine : Un antagoniste alpha-1 adrénergique sélectif utilisé pour l'hypertension et l'hypertrophie bénigne de la prostate.

Unicité :

Irréversibilité : Contrairement à de nombreux autres alpha-bloquants, la phénoxybenzamine forme une liaison irréversible avec le récepteur, entraînant des effets prolongés.

Non-sélectivité : Elle bloque les récepteurs alpha-1 et alpha-2, tandis que certains autres alpha-bloquants sont sélectifs.

Composés similaires :

- Propranolol

- Doxazosine

- Prazosine

Les propriétés uniques de la phénoxybenzamine en font un outil précieux dans les milieux cliniques et de recherche, en particulier pour les affections impliquant une activité adrénergique excessive.

Propriétés

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCTJOXCFMACW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63-92-3 (hydrochloride) | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023458 | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenoxybenzamine produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure., ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS., Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors., PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE., WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE., For more Mechanism of Action (Complete) data for PHENOXYBENZAMINE (6 total), please visit the HSDB record page. | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

59-96-1 | |

| Record name | (±)-Phenoxybenzamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenoxybenzamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C | |

| Record name | Phenoxybenzamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENOXYBENZAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenoxybenzamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

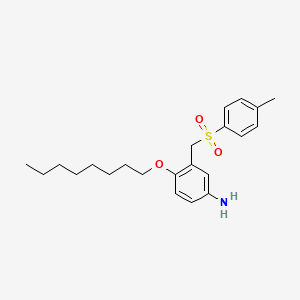

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

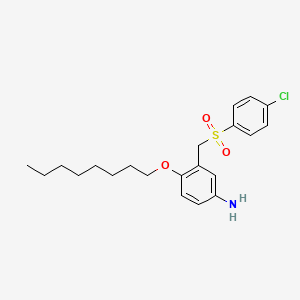

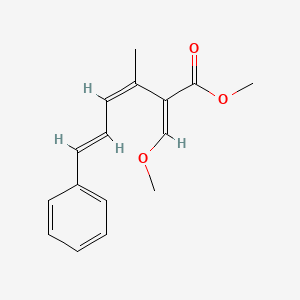

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)